molecular formula C20H22ClN7O2 B2429121 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1705062-17-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No. B2429121
CAS RN: 1705062-17-4
M. Wt: 427.89
InChI Key: LBJTVSSSDGPWCO-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds incorporating the 1,2,4-triazole, pyrimidine, and piperazine units, which are significant for their potential pharmacological applications. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized, demonstrating antimicrobial activity (El-Agrody et al., 2001). This underscores the importance of these compounds in developing new antimicrobial agents.

Antimicrobial and Antiproliferative Activities

Compounds with the 1,2,4-triazole and pyrimidine structure have been shown to possess significant antimicrobial and antiproliferative activities. For instance, certain 1,2,4-triazole derivatives exhibit good to moderate activities against microorganisms, highlighting their potential in antimicrobial therapy (Bektaş et al., 2007). Additionally, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates anti-inflammatory and analgesic activities. These compounds were identified as potent COX-2 inhibitors, offering insights into the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

CNS Depressant Activities

Research into the synthesis of compounds with central nervous system (CNS) depressant activities has led to the identification of novel open 1, 3, 9-triaza- and 1, 3, 6-triaza-phenothiazines, displaying promising CNS-depressant properties. This opens up avenues for the development of new CNS depressants (Okafor et al., 1982).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-20(2,30-16-5-3-15(21)4-6-16)19(29)27-9-7-26(8-10-27)17-11-18(24-13-23-17)28-14-22-12-25-28/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJTVSSSDGPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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